Methyl 2-amino-4-ethyl-5-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-amino-4-ethyl-5-iodobenzoate” is likely a derivative of benzoic acid, which is a common structure in many organic compounds . The “methyl” indicates a methyl group (-CH3) attached to the molecule, “2-amino” suggests an amino group (-NH2) at the 2nd position on the benzene ring, “4-ethyl” indicates an ethyl group (-C2H5) at the 4th position, and “5-iodo” means an iodine atom at the 5th position .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with the aforementioned groups attached at the specified positions . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present. For example, the amino group might participate in reactions involving nucleophilic substitution, while the iodine atom could be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the iodine atom might increase the compound’s molecular weight and influence its boiling point .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
912575-12-3 |
---|---|
Molekularformel |
C10H12INO2 |
Molekulargewicht |
305.11 g/mol |
IUPAC-Name |
methyl 2-amino-4-ethyl-5-iodobenzoate |
InChI |
InChI=1S/C10H12INO2/c1-3-6-4-9(12)7(5-8(6)11)10(13)14-2/h4-5H,3,12H2,1-2H3 |
InChI-Schlüssel |
OIBPTMQZJAJFHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1I)C(=O)OC)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.